3-Hydroxy-Xylocain

Übersicht

Beschreibung

3-Hydroxy Xylazine is a hydroxylated derivative of xylazine, a compound primarily used as a veterinary sedative and analgesic. Xylazine itself is an alpha-2 adrenergic receptor agonist, which means it mimics the action of norepinephrine in the central nervous system, leading to sedation, muscle relaxation, and analgesia . The hydroxylation at the third position of the xylazine molecule introduces additional chemical properties that can influence its pharmacological and chemical behavior.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-Xylazin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese verwendet, um Reaktionsmechanismen zu untersuchen und neue Synthesemethoden zu entwickeln.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf zelluläre Prozesse und sein Potenzial als Werkzeug in der Neurobiologieforschung.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere in der Schmerzbehandlung und Sedierung.

Industrie: Wird bei der Entwicklung neuer veterinärmedizinischer Medikamente und als Referenzverbindung in der analytischen Chemie eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Hydroxy-Xylazin beinhaltet seine Wechselwirkung mit Alpha-2-Adrenorezeptoren im zentralen Nervensystem. Durch die Bindung an diese Rezeptoren hemmt es die Freisetzung von Noradrenalin und Dopamin, was zu Sedierung, Muskelrelaxation und Analgesie führt . Die Hydroxylgruppe kann auch ihre Bindungsaffinität und Pharmakokinetik beeinflussen, was möglicherweise ihre Wirkdauer und Potenz verändert.

Ähnliche Verbindungen:

Xylazin: Die Stammverbindung, die in der Veterinärmedizin weit verbreitet ist.

4-Hydroxy-Xylazin: Ein weiteres hydroxyliertes Derivat mit ähnlichen Eigenschaften.

Clonidin: Ein strukturelles Analogon mit ähnlicher Alpha-2-Adrenorezeptoragonistenaktivität.

Vergleich:

Xylazin vs. 3-Hydroxy-Xylazin: Die Zugabe der Hydroxylgruppe in 3-Hydroxy-Xylazin kann seine Löslichkeit verbessern und sein pharmakokinetisches Profil verändern.

3-Hydroxy-Xylazin vs. 4-Hydroxy-Xylazin: Die Position der Hydroxylgruppe kann die chemische Reaktivität und biologische Aktivität der Verbindung beeinflussen.

3-Hydroxy-Xylazin vs. Clonidin: Obwohl beide Verbindungen auf Alpha-2-Adrenorezeptoren wirken, führen ihre strukturellen Unterschiede zu Variationen in ihren pharmakologischen Wirkungen und therapeutischen Anwendungen.

Wirkmechanismus

Target of Action

3-Hydroxy Xylazine is a derivative of Xylazine, which is a structural analog of clonidine and an alpha-2 adrenergic receptor agonist . The primary targets of 3-Hydroxy Xylazine are likely to be the alpha-2 adrenergic receptors (α2-ARs), similar to its parent compound, Xylazine .

Mode of Action

3-Hydroxy Xylazine, like Xylazine, acts as an agonist at α2 adrenoceptors . This means it binds to these receptors and activates them, leading to a series of downstream effects. The activation of α2 adrenoceptors inhibits the release of norepinephrine, a neurotransmitter involved in various functions including attention and responding actions in the brain .

Biochemical Pathways

Upon activation of the α2 adrenoceptors, there is a decrease in cyclic adenosine monophosphate (cAMP) inside the cell . This decrease in cAMP levels leads to various downstream effects, including smooth muscle contraction and inhibition of neurotransmitter release .

Pharmacokinetics

Based on the known properties of xylazine, it can be inferred that 3-hydroxy xylazine may have similar absorption, distribution, metabolism, and excretion (adme) properties . Xylazine’s action can be seen usually 15–30 minutes after administration and the sedative effect may continue for 1–2 hours and last up to 4 hours .

Result of Action

The activation of α2 adrenoceptors by 3-Hydroxy Xylazine leads to a decrease in the release of norepinephrine. This can result in various effects, including sedation, muscle relaxation, and analgesia . .

Action Environment

The action, efficacy, and stability of 3-Hydroxy Xylazine can be influenced by various environmental factors. For instance, the presence of other drugs can impact its action. Xylazine has been found in recreational drug mixtures including cocaine, amphetamines, heroin, morphine, and fentanyl . The interaction of 3-Hydroxy Xylazine with these substances could potentially alter its effects.

Biochemische Analyse

Biochemical Properties

3-Hydroxy Xylazine plays a significant role in biochemical reactions, particularly through its interaction with alpha-2 adrenergic receptors. These receptors are G-protein coupled receptors that modulate various physiological processes, including neurotransmitter release and vascular tone. 3-Hydroxy Xylazine binds to these receptors, leading to the inhibition of norepinephrine release, which in turn affects the sympathetic nervous system . Additionally, 3-Hydroxy Xylazine interacts with enzymes involved in its metabolism, such as cytochrome P450 enzymes, which facilitate its biotransformation .

Cellular Effects

3-Hydroxy Xylazine exerts various effects on different cell types and cellular processes. In neuronal cells, it modulates neurotransmitter release by inhibiting norepinephrine release, leading to sedative and muscle-relaxant effects . In other cell types, such as vascular smooth muscle cells, 3-Hydroxy Xylazine induces vasoconstriction by activating alpha-2 adrenergic receptors, which results in decreased cyclic adenosine monophosphate levels . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of G-protein coupled receptors .

Molecular Mechanism

The molecular mechanism of 3-Hydroxy Xylazine involves its binding to alpha-2 adrenergic receptors, which are linked to Gi-proteins. Upon binding, 3-Hydroxy Xylazine inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate levels . This reduction in cyclic adenosine monophosphate results in the inhibition of norepinephrine release from sympathetic nerve terminals . Additionally, 3-Hydroxy Xylazine may interact with other biomolecules, such as enzymes involved in its metabolism, further influencing its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxy Xylazine can vary over time. Studies have shown that 3-Hydroxy Xylazine is relatively stable under controlled conditions, but it may degrade over extended periods . Long-term exposure to 3-Hydroxy Xylazine in in vitro or in vivo studies has demonstrated sustained sedative and muscle-relaxant effects, although the compound’s efficacy may diminish over time due to metabolic degradation .

Dosage Effects in Animal Models

The effects of 3-Hydroxy Xylazine in animal models are dose-dependent. At lower doses, 3-Hydroxy Xylazine induces mild sedation and muscle relaxation, while higher doses can lead to profound sedation and potential adverse effects, such as hypotension and bradycardia . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired pharmacological effects . Toxic effects at high doses include severe cardiovascular depression and respiratory distress .

Metabolic Pathways

3-Hydroxy Xylazine is metabolized primarily through the action of cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . The primary metabolic pathways involve hydroxylation and subsequent conjugation reactions, leading to the formation of glucuronide and sulfate conjugates . These metabolic processes influence the compound’s pharmacokinetics and overall biological activity .

Transport and Distribution

Within cells and tissues, 3-Hydroxy Xylazine is transported and distributed through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its cellular uptake and distribution . The compound’s localization and accumulation within specific tissues are influenced by its affinity for alpha-2 adrenergic receptors and its interactions with transport proteins .

Subcellular Localization

The subcellular localization of 3-Hydroxy Xylazine is primarily within the cytoplasm and endoplasmic reticulum . The compound may also localize to specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism . Post-translational modifications and targeting signals play a role in directing 3-Hydroxy Xylazine to these specific compartments, influencing its activity and function .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Hydroxy-Xylazin beinhaltet typischerweise die Hydroxylierung von Xylazin. Dies kann durch verschiedene chemische Reaktionen erreicht werden, darunter:

Hydroxylierung unter Verwendung von Oxidationsmitteln: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Persäuren können verwendet werden, um die Hydroxylgruppe an der gewünschten Position einzuführen.

Katalytische Hydroxylierung: Übergangsmetallkatalysatoren wie Palladium oder Platin können die Hydroxylierung unter kontrollierten Bedingungen erleichtern.

Industrielle Produktionsverfahren: Die industrielle Produktion von 3-Hydroxy-Xylazin würde wahrscheinlich groß angelegte Hydroxylierungsprozesse unter Verwendung optimierter Reaktionsbedingungen umfassen, um einen hohen Ertrag und eine hohe Reinheit zu gewährleisten. Dazu können gehören:

Durchflussreaktoren: Um konstante Reaktionsbedingungen zu gewährleisten und die Effizienz zu verbessern.

Reinigungstechniken: Wie Kristallisation oder Chromatographie, um das gewünschte Produkt zu isolieren.

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Hydroxy-Xylazin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Weitere Oxidation kann zur Bildung von Ketonen oder Carbonsäuren führen.

Reduktion: Reduktionsreaktionen können die Hydroxylgruppe in ein Wasserstoffatom umwandeln und sie wieder in Xylazin zurückverwandeln.

Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Nukleophile: Halogenide, Amine, Thiole.

Hauptprodukte:

Oxidationsprodukte: Ketone, Carbonsäuren.

Reduktionsprodukte: Xylazin.

Substitutionsprodukte: Verschiedene substituierte Xylazin-Derivate.

Vergleich Mit ähnlichen Verbindungen

Xylazine: The parent compound, used widely in veterinary medicine.

4-Hydroxy Xylazine: Another hydroxylated derivative with similar properties.

Clonidine: A structural analog with similar alpha-2 adrenergic receptor agonist activity.

Comparison:

Xylazine vs. 3-Hydroxy Xylazine: The addition of the hydroxyl group in 3-Hydroxy Xylazine may enhance its solubility and alter its pharmacokinetic profile.

3-Hydroxy Xylazine vs. 4-Hydroxy Xylazine: The position of the hydroxyl group can influence the compound’s chemical reactivity and biological activity.

3-Hydroxy Xylazine vs. Clonidine: While both compounds act on alpha-2 adrenergic receptors, their structural differences lead to variations in their pharmacological effects and therapeutic applications.

Biologische Aktivität

3-Hydroxy xylazine is a significant metabolite of xylazine, a drug primarily used as a sedative and analgesic in veterinary medicine. Understanding the biological activity of 3-hydroxy xylazine is crucial, especially given its implications in both therapeutic contexts and potential misuse scenarios. This article synthesizes recent research findings, case studies, and pharmacological data to provide a comprehensive overview of the biological activity of 3-hydroxy xylazine.

3-Hydroxy xylazine exhibits pharmacological properties similar to its parent compound, xylazine, primarily acting as an agonist at kappa opioid receptors (κOR). Research indicates that both xylazine and 3-hydroxy xylazine activate G protein-coupled receptor (GPCR) pathways, specifically Gi1 and GoA pathways, while showing minimal activity at β-arrestin pathways .

Key Findings:

- Agonist Activity : 3-Hydroxy xylazine demonstrates agonistic activity at κOR with efficacy comparable to that of xylazine and salvinorin A but with reduced potency .

- Receptor Binding : It binds effectively to various receptors including α2 adrenergic receptors, which are central to its sedative effects .

Pharmacokinetics

The pharmacokinetic profile of 3-hydroxy xylazine is closely related to that of xylazine. Studies suggest rapid distribution within the body, particularly affecting the central nervous system (CNS) and kidneys. The compound's lipophilic nature facilitates quick diffusion across cell membranes .

Pharmacokinetic Parameters:

- Distribution Half-life : Approximately 1.21 to 5.97 minutes.

- Elimination Half-life : Ranges from 23.11 to 49.51 minutes.

- Volume of Distribution : Values between 1.9 and 2.5 L/kg have been reported .

Case Studies and Clinical Implications

The clinical implications of 3-hydroxy xylazine are underscored by its association with adverse effects observed in case studies involving xylazine use. Notably, cases of intoxication have highlighted significant cardiovascular complications, including hypotension and bradycardia, which are also relevant for its metabolite .

Case Study Insights:

- Fatalities Linked to Xylazine : A systematic review noted that out of numerous cases involving xylazine, a significant proportion resulted in fatal outcomes when combined with opioids .

- Withdrawal Symptoms : Withdrawal symptoms from xylazine can mirror those seen with opioids, complicating treatment protocols for affected individuals .

Comparative Analysis

The following table summarizes the biological activities and effects of xylazine compared to its metabolite, 3-hydroxy xylazine:

| Compound | Primary Action | Potency at κOR | Additional Effects |

|---|---|---|---|

| Xylazine | Agonist at κOR | High | Sedation, respiratory depression |

| 3-Hydroxy Xylazine | Agonist at κOR | Moderate | Similar sedative effects as xylazine |

| 4-Hydroxy Xylazine | Minimal activity at κOR | Low | Less effective compared to parent |

Eigenschaften

IUPAC Name |

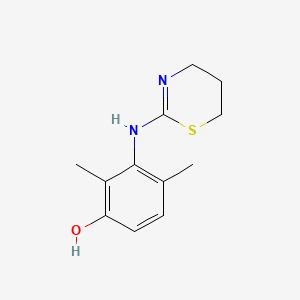

3-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)-2,4-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-8-4-5-10(15)9(2)11(8)14-12-13-6-3-7-16-12/h4-5,15H,3,6-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZCKOLZFUXBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)NC2=NCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857865 | |

| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145356-33-8 | |

| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145356-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy Xylazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAK69KM5TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.